3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol
Description
The compound 3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol (CAS: 1070790-89-4), also known by its International Nonproprietary Name (INN) Fadraciclib, is a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity . Its molecular formula is C₂₁H₃₁N₇O, and it features a purine core substituted with a dimethylpyridinylmethylamino group at position 6, an isopropyl group at position 9, and a pentan-2-ol moiety at position 2. The stereochemistry of the hydroxyl group (2R,3S) is critical for its biological activity .
Fadraciclib is synthesized with high purity (≥98%) and is commercially available for research purposes . Its primary therapeutic role involves targeting CDKs, which regulate cell cycle progression and transcription, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIYBKBHMZCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol involves multiple steps, starting with the preparation of the pyridine and purine intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving the methylation of pyridine derivatives.
Formation of the Purine Intermediate: The purine ring is synthesized by reacting appropriate amines with isopropyl-substituted purine derivatives.
Coupling Reaction: The pyridine and purine intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halides (e.g., NaCl, NaBr) or amines (e.g., NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, changes in gene expression, and alterations in cellular processes.
Comparison with Similar Compounds
Adamantane-Substituted Purine Derivatives
Key Compounds :
- 4e: 3-{[6-({4-[1-Adamantyl(hydroxy)methyl]phenyl}amino)-9-isopropylpurin-2-yl]amino}propan-1-ol
- 4f: 3-{[6-{[4-(1-Adamantylmethyl)phenyl]amino}-9-isopropylpurin-2-yl]amino}propan-1-ol
- 4g: 3-{[6-({3-[2-(1-Adamantyl)-1-hydroxyethyl]phenyl}amino)-9-isopropylpurin-2-yl]amino}propan-1-ol
Structural Comparison :
| Feature | Fadraciclib | Adamantane Derivatives (4e, 4f, 4g) |
|---|---|---|
| Core Structure | Purine | Purine |
| Position 6 Substituent | Dimethylpyridinylmethylamino | Adamantane-linked phenylamino groups |
| Position 9 Substituent | Isopropyl | Isopropyl |
| Position 2 Substituent | (2R,3S)-pentan-2-ol | 3-aminopropan-1-ol |
Pyrimido[4,5-d]pyrimidin Derivatives
Example Compound :
- 5: 4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoic acid
Structural Comparison :
| Feature | Fadraciclib | Compound 5 |
|---|---|---|
| Core Structure | Purine | Pyrimido[4,5-d]pyrimidin |
| Key Substituents | Dimethylpyridinylmethylamino | 6-Methylpyridinylamino and benzoic acid |
Functional Implications :
- Compound 5’s pyrimido[4,5-d]pyrimidin core may offer alternative hydrogen-bonding interactions compared to Fadraciclib’s purine scaffold.
Glucocorticoid Receptor Agonists
Example Compound :
- Mapracorat (51): R-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[(2-methyl-5-quinolyl)amino]-methyl}pentan-2-ol
Structural Comparison :
| Feature | Fadraciclib | Mapracorat |
|---|---|---|
| Core Structure | Purine | Pentan-2-ol with trifluoro and benzofuran groups |
| Stereochemistry | (2R,3S) | Undisclosed |
| Target | CDKs | Glucocorticoid receptor |
Functional Implications :
- Both compounds share a pentan-2-ol backbone, but Mapracorat’s benzofuran and trifluoro groups confer glucocorticoid receptor specificity. Fadraciclib’s purine core and stereochemistry are critical for CDK inhibition .
Biological Activity
The compound 3-[(6-{[(4,6-Dimethylpyridin-3-yl)methyl]amino}-9-isopropylpurin-2-yl)amino]pentan-2-ol , also known as Fadraciclib, is a small molecule that has garnered attention for its potential biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Fadraciclib has the molecular formula and a molecular weight of approximately 397.5 g/mol. The compound features a complex structure that includes a purine moiety and a dimethylpyridine side chain, which are critical for its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Fadraciclib functions primarily as an inhibitor of CDKs, specifically targeting CDK2, CDK5, and CDK9. These kinases play pivotal roles in cell cycle regulation and transcriptional control. By inhibiting these kinases, Fadraciclib can potentially halt the proliferation of cancer cells and induce apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of Fadraciclib:
- In vitro Studies : Research indicates that Fadraciclib effectively inhibits the growth of various cancer cell lines, including those derived from breast and lung cancers. The compound demonstrated significant cytotoxicity in assays measuring cell viability.
- In vivo Studies : Animal model studies have shown that administration of Fadraciclib leads to tumor regression in xenograft models, suggesting its potential as an effective therapeutic agent against solid tumors.
Pharmacokinetics
Fadraciclib is characterized by favorable pharmacokinetic properties:
- Oral Bioavailability : The compound exhibits good oral bioavailability, making it suitable for clinical applications.
- Half-Life : Preliminary data suggest a moderate half-life, allowing for once-daily dosing in therapeutic regimens.
Clinical Trials
Fadraciclib is currently being evaluated in clinical trials for various malignancies. Preliminary results from Phase I trials indicate promising efficacy with manageable safety profiles. Notably:
- Trial Identifier : NCT04004188
- Indications : Breast cancer and other solid tumors
- Outcomes : Early results show tumor shrinkage in a subset of patients with previously resistant tumors.
Comparative Studies
A comparative study involving Fadraciclib and other CDK inhibitors (e.g., palbociclib) revealed that Fadraciclib may have a broader spectrum of activity against certain resistant cancer cell lines.
Summary of Biological Activity
| Activity Type | Observations |
|---|---|
| In vitro Cytotoxicity | Significant inhibition in cancer cell lines |
| In vivo Efficacy | Tumor regression in xenograft models |
| Oral Bioavailability | High |
| Half-Life | Moderate |
Clinical Trial Overview
| Trial Phase | Indication | Status | Key Findings |
|---|---|---|---|
| Phase I | Solid tumors | Ongoing | Promising efficacy noted |
| Phase II | Breast cancer | Recruiting | Targeting resistant cases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
